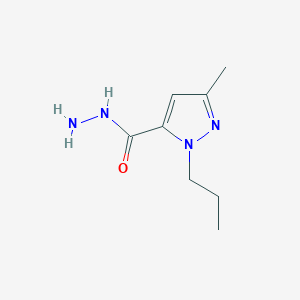

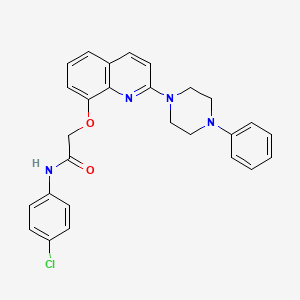

![molecular formula C15H22ClN3O B2404377 N-[2-(1H-indol-3-yl)ethyl]-4-(methylamino)butanamide hydrochloride CAS No. 1568634-86-5](/img/structure/B2404377.png)

N-[2-(1H-indol-3-yl)ethyl]-4-(methylamino)butanamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[2-(1H-indol-3-yl)ethyl]-4-(methylamino)butanamide hydrochloride” is a complex organic compound. The indole group suggests that it might be a derivative of tryptamine, a naturally occurring biogenic amine .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized by reacting tryptamine with other agents. For example, a compound was prepared by reacting tryptamine and ibuprofen using N, N ′-dicyclohexylcarbodiimide as a “dehydrating” reagent .Applications De Recherche Scientifique

Enzymatic Inhibition and Therapeutic Applications

- Urease Inhibition: A study explored the synthesis of novel indole-based oxadiazole scaffolds, including derivatives of 4-(1H-indol-3-yl)butanamide, demonstrating potent in vitro urease inhibitory potential. These compounds, due to their enzyme inhibition capabilities, could be valuable in drug designing programs (Nazir et al., 2018).

- Antiamylase Activity: Compounds structurally similar to N-[2-(1H-indol-3-yl)ethyl]-4-(methylamino)butanamide hydrochloride were found to exhibit significant alpha-amylase inhibitory activity, comparable to standard inhibitors. This suggests potential applications in managing conditions like diabetes (Mathew et al., 2015).

Antimicrobial and Antitumor Potential

- Antimicrobial Activities: Indole derivatives, including those similar to the compound , have been synthesized and demonstrated significant antimicrobial activities against various microbial strains. This highlights their potential in developing new antimicrobial agents (Anekal & Biradar, 2012).

- Cytotoxicity and Antitumor Properties: A study identified a cytotoxic indole-3-ethenamide with moderate effectiveness against certain cancer cell lines, suggesting the potential of related indole derivatives in cancer therapeutics (Wang et al., 2011).

Chemical Synthesis and Material Science

- Synthesis of Novel Derivatives: Research into the synthesis of new indole derivatives, including N-substituted butanamides, has led to the development of compounds with varied applications, from pharmaceuticals to materials science (Bobowski, 1983).

- Water-Soluble Derivatives: The preparation of water-soluble indole N-acyl and N-carbamic esters related to the compound has been reported. These derivatives have potential applications as antiviral agents (Harnden et al., 1979).

Propriétés

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-4-(methylamino)butanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O.ClH/c1-16-9-4-7-15(19)17-10-8-12-11-18-14-6-3-2-5-13(12)14;/h2-3,5-6,11,16,18H,4,7-10H2,1H3,(H,17,19);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVZKHLPVQGOXAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC(=O)NCCC1=CNC2=CC=CC=C21.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-indol-3-yl)ethyl]-4-(methylamino)butanamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2404295.png)

![4-[1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropyl]benzoic acid](/img/structure/B2404300.png)

![2-(furan-2-yl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2404302.png)

![diethyl 2-({[4-benzoyl-1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate](/img/structure/B2404304.png)

![2-[(2,6-dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2404311.png)

![N-cyclopropyl-2-(2,4-dioxo-1-(2-oxo-2-(phenylamino)ethyl)-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2404313.png)